BenchChemオンラインストアへようこそ!

[(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine

Anticancer Cytotoxicity A549

[(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine (CAS 873680-79-6, molecular formula C₁₇H₂₁NO₃S, molecular weight 319.4 g/mol) is a synthetic naphthyl sulfonamide pyrrolidine derivative featuring a pyrrolidine ring attached via a sulfonyl linker to a 6-propoxy-substituted naphthalene core. The compound belongs to a broader patent-protected class of naphthyl sulfonamide pyrrolidine derivatives developed as Keap-1 (Kelch-like ECH-associated protein modulators targeting the Nrf2-Keap1 protein-protein interaction axis, with intended therapeutic applications in diabetes, obesity, dyslipidemia, and neuroinflammatory disorders.

Molecular Formula C17H21NO3S
Molecular Weight 319.4 g/mol
Cat. No. B5595812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine
Molecular FormulaC17H21NO3S
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCCC3
InChIInChI=1S/C17H21NO3S/c1-2-11-21-16-7-5-15-13-17(8-6-14(15)12-16)22(19,20)18-9-3-4-10-18/h5-8,12-13H,2-4,9-11H2,1H3
InChIKeyYZDLNEYGEDIFSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine Procurement Guide: Baseline Identity, CAS Registry & Structural Classification


[(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine (CAS 873680-79-6, molecular formula C₁₇H₂₁NO₃S, molecular weight 319.4 g/mol) is a synthetic naphthyl sulfonamide pyrrolidine derivative featuring a pyrrolidine ring attached via a sulfonyl linker to a 6-propoxy-substituted naphthalene core . The compound belongs to a broader patent-protected class of naphthyl sulfonamide pyrrolidine derivatives developed as Keap-1 (Kelch-like ECH-associated protein 1) modulators targeting the Nrf2-Keap1 protein-protein interaction axis, with intended therapeutic applications in diabetes, obesity, dyslipidemia, and neuroinflammatory disorders [1].

Why Generic [(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine Substitution Carries Differentiated Risk: Structural Specificity Drives Biological Divergence


Within the naphthyl sulfonamide pyrrolidine chemotype, minor structural modifications produce profound differences in biological activity that preclude simple interchangeability. The 6-propoxy substituent on the naphthalene ring is not merely decorative—it directly influences the compound's physicochemical properties, target-binding conformation, and pharmacological profile relative to its closest analogs. Replacement with the morpholine analog (4-[(6-propoxy-2-naphthyl)sulfonyl]morpholine, MW 335.4) introduces an additional oxygen atom in the heterocyclic ring, altering hydrogen-bonding capacity and conformational flexibility . More critically, substitution with the well-characterized Keap1 binder RA839 ((3S)-1-[4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]-1-naphthyl]pyrrolidine-3-carboxylic acid, MW 452.6) introduces a tetramethylphenyl sulfonylamino group and a carboxylic acid moiety that establish a distinct binding mode to the Keap1 Kelch domain with a measured Kd of approximately 6 µM [1]. The target compound lacks these RA839-specific functional groups and therefore cannot be assumed to replicate RA839's binding affinity, selectivity, or Nrf2 activation profile without independent characterization. These structural divergences mean that procurement decisions based on class-level assumptions rather than compound-specific evidence risk delivering a molecule with uncharacterized and potentially divergent biological behavior.

Quantitative Differentiation Evidence for [(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine: Comparator-Based Activity, Structural Specificity & Patent Protection Data


Differential Antiproliferative Activity vs. Cisplatin in A549 Non-Small Cell Lung Cancer Cells

In a 2022 study evaluating pyrrolidine derivatives for anticancer activity, [(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine demonstrated moderate cytotoxicity against A549 lung adenocarcinoma cells with an IC₅₀ of 15.4 µM, compared to the standard chemotherapeutic cisplatin . The compound also showed activity against HeLa cervical carcinoma cells (IC₅₀ = 12.3 µM) . While the compound is less potent than cisplatin in A549 cells, the distinct chemotype—a naphthyl sulfonamide pyrrolidine scaffold rather than a platinum-based coordination complex—suggests a different mechanism of action potentially involving metalloprotease inhibition, which has been implicated in tumor metastasis for structurally related pyrrolidine sulfonamides .

Anticancer Cytotoxicity A549

Structural Differentiation from Morpholine Analog: Heterocycle Identity Impacts Physicochemical and Pharmacological Profile

The closest commercially cataloged structural analog retaining the 6-propoxy-2-naphthyl sulfonyl core is 4-[(6-propoxy-2-naphthyl)sulfonyl]morpholine . The two compounds differ solely in the heterocyclic amine: pyrrolidine (C₄H₈N, five-membered ring, one heteroatom) versus morpholine (C₄H₈NO, six-membered ring, two heteroatoms including an ether oxygen). This substitution increases the molecular weight from 319.4 to 335.4 g/mol and introduces an additional hydrogen-bond acceptor. In sulfonamide-based drug design, the heterocyclic amine identity directly modulates pKa, solubility, permeability, and target-binding conformation . The pyrrolidine ring in the target compound confers greater conformational rigidity compared to the more flexible morpholine ring, which can translate into differential binding kinetics at protein targets such as Keap1.

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Differentiation from RA839: Distinct Keap1-Binding Pharmacophore Within the Naphthyl Sulfonamide Pyrrolidine Class

RA839 ((3S)-1-[4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]-1-naphthyl]pyrrolidine-3-carboxylic acid) is the best-characterized Keap1-binding member of the naphthyl sulfonamide pyrrolidine class, with a measured Kd of approximately 6 µM for the Keap1 Kelch domain as determined by isothermal titration calorimetry (ITC) and confirmed by x-ray co-crystallography [1]. RA839 at 10 µM significantly regulated 105 probe sets in bone marrow-derived macrophages and prevented LPS-induced iNOS expression and nitric oxide release [1]. The target compound [(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine has a fundamentally different substitution pattern: (i) a 6-propoxy group on the naphthalene instead of RA839's 4-[(2,3,5,6-tetramethylphenyl)sulfonylamino] group, (ii) a simple pyrrolidine ring instead of RA839's pyrrolidine-3-carboxylic acid, and (iii) a substantially lower molecular weight (319.4 vs. 452.6 g/mol). These structural differences define a distinct Keap1-binding pharmacophore whose affinity and Nrf2 activation profile remain uncharacterized, representing both a risk and an opportunity for discovery.

Keap1-Nrf2 Protein-Protein Interaction Oxidative Stress

Patent-Backed Chemical Space: Sanofi EP 2997966 A1 Establishes Keap-1 Modulation as the Class-Level Mechanism of Action

European Patent Application EP 2997966 A1 (published March 23, 2016, assigned to Sanofi) explicitly claims naphthyl sulfonamide pyrrolidine derivatives of formula (I) as Keap-1 modulators for the prevention and/or treatment of diabetes, obesity, dyslipidemia, and related disorders including neuroinflammatory and neurodegenerative diseases such as multiple sclerosis, Alzheimer's disease, Parkinson's disease, and Huntington's disease [1]. [(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine falls within the general formula (I) of this patent family, establishing a documented intellectual property position and a defined biological target hypothesis (Keap-1 modulation leading to Nrf2 pathway activation) that distinguishes this compound from pyrrolidine sulfonamides claimed under alternative patent families directed at different targets, such as urotensin II antagonism (US Patent 7019008) or 5-lipoxygenase inhibition (US Patent 5420298) [2][3].

Patent Protection Keap-1 Modulator Intellectual Property

p38 MAPK Pathway Intersection: Class-Level Evidence Supporting Keap1-Nrf2 Modulation as the Operative Pharmacological Axis

The Sanofi patent family (EP 2997966 A1 and related filings) explicitly identifies protein kinases including p38 mitogen-activated protein kinase (MAPK), extracellular-signal-regulated kinase (ERK), phosphoinositide 3-kinase (PI3K), protein kinase C (PKC), and glycogen synthase kinase-3 (GSK3) as upstream modulators of Nrf2 activity that can be indirectly influenced by Keap-1 modulation [1]. Independent literature confirms that p38 MAPK signaling regulates Nrf2 activation through both Keap1-dependent and Keap1-independent mechanisms [2]. This pathway-level evidence provides mechanistic plausibility for the Keap-1 modulator hypothesis without constituting direct target-engagement data for the specific compound. Pyrrolidine sulfonamides from alternative patent families (e.g., urotensin II antagonists) lack this documented p38 MAPK–Nrf2 mechanistic linkage.

p38 MAPK Nrf2 Signaling Inflammation

Best-Fit Research and Industrial Application Scenarios for [(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine Based on Quantitative Differentiation Evidence


Keap1-Nrf2 Protein-Protein Interaction Inhibitor Screening and SAR Expansion

Given the compound's structural placement within the Sanofi EP 2997966 A1 patent family claiming naphthyl sulfonamide pyrrolidines as Keap-1 modulators [1], its primary application scenario is as a chemically tractable starting point for Keap1-Nrf2 PPI inhibitor SAR exploration. The uncharacterized Keap1 binding profile—distinct from the well-studied RA839 (Kd ≈ 6 µM) [2]—makes this compound valuable for mapping structure-activity relationships around the 6-propoxy substitution pattern and the simple pyrrolidine (non-carboxylic acid) heterocycle. Procurement supports: (i) fluorescence polarization-based Keap1 Kelch domain competition assays, (ii) Nrf2-ARE luciferase reporter gene assays in cellular models, and (iii) downstream Nrf2 target gene expression profiling (NQO1, HMOX1).

Anticancer Screening in Lung Adenocarcinoma (A549) and Cervical Carcinoma (HeLa) Models

The compound's documented moderate cytotoxicity against A549 lung adenocarcinoma (IC₅₀ = 15.4 µM) and HeLa cervical carcinoma (IC₅₀ = 12.3 µM) cell lines [1] supports its use in anticancer screening cascades, particularly for non-small cell lung cancer. The differential potency compared to cisplatin (directionally less potent in A549) suggests utility as a chemical probe for studying metalloprotease-related mechanisms of tumor metastasis—a hypothesis supported by the known metalloprotease inhibitory activity of structurally related pyrrolidine sulfonamides [1]. Procurement enables: (i) MTT/MTS cytotoxicity profiling across extended NCI-60 or similar panels, (ii) combination studies with standard-of-care agents, and (iii) mechanistic studies focused on matrix metalloprotease inhibition.

Chemical Biology Probe Development for p38 MAPK–Nrf2 Signaling Crosstalk Studies

The documented mechanistic intersection between p38 MAPK signaling and Keap1-Nrf2 pathway regulation—explicitly identified in the Sanofi patent family [1] and confirmed in independent literature [2]—positions this compound class as a rational chemical biology tool for dissecting kinase–oxidative stress signaling crosstalk. Procurement is warranted for: (i) studies examining p38 MAPK-dependent versus p38 MAPK-independent Nrf2 activation mechanisms, (ii) comparative analysis with known Nrf2 activators (CDDO-Me, sulforaphane) to deconvolve Keap1-dependent from Keap1-independent effects, and (iii) inflammatory disease models where both p38 MAPK and Nrf2 pathways are dysregulated (e.g., neuroinflammation, metabolic disease).

Intellectual Property Landscape Analysis and Freedom-to-Operate Assessment in Metabolic Disease

For pharmaceutical R&D organizations conducting competitive intelligence around the Keap1-Nrf2 target space, procurement of this compound—falling within the Sanofi EP 2997966 A1 claims [1]—enables experimental confirmation of the patent's enabling disclosure and assessment of the breadth of the claimed chemical space. This supports: (i) design-around strategies for novel Keap-1 modulators outside the Sanofi patent scope, (ii) validation of patent exemplification sufficiency through independent replication of any disclosed biological assays, and (iii) FTO assessment for internal Keap1-Nrf2 drug discovery programs targeting diabetes, obesity, and related metabolic disorders.

Quote Request

Request a Quote for [(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.